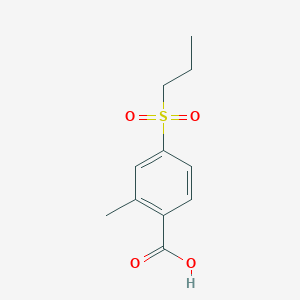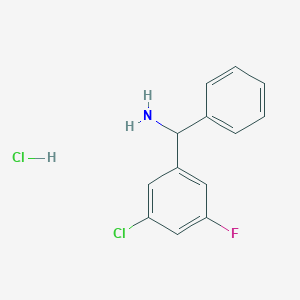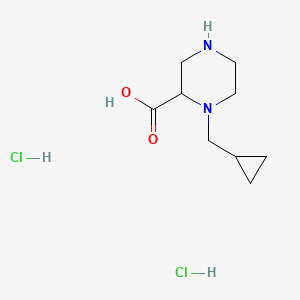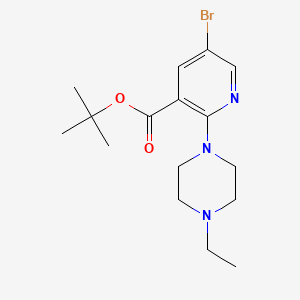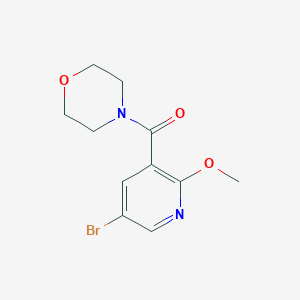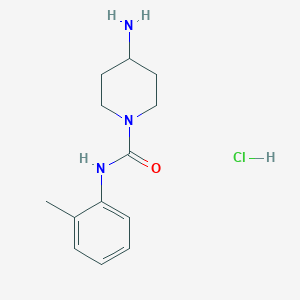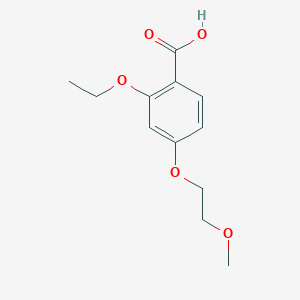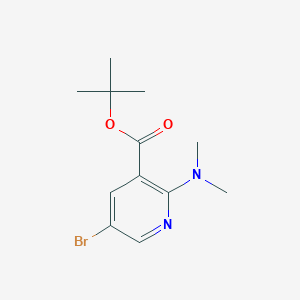
Squarunkin A
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Squarunkin A tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
Squarunkin A ejerce sus efectos inhibiendo selectivamente la interacción entre la quinasa Src miristoylada en el extremo N-terminal y la proteína chaperona de unión a lípidos UNC119. Esta inhibición interrumpe la activación de la quinasa Src, que juega un papel crucial en varios procesos celulares, incluida la transducción de señales y el tráfico de proteínas . El compuesto se une al bolsillo de unión de miristato de UNC119, evitando la unión de la quinasa Src miristoylada y, por lo tanto, inhibiendo su activación .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Squarunkin A plays a crucial role in biochemical reactions by inhibiting the interaction between UNC119 and myristoylated Src N-terminal peptide. This inhibition occurs with an IC50 value of 10 nM against 800 nM myristoylated Src N-terminal peptide for GST-UNC119A . This compound specifically targets the UNC119A/B myristoyl-binding pocket without affecting the interaction of geranylgeranylated Rab1 to RhoGDI22, or farnesylated Rheb to PDE6d, AIPL1, and calmodulin . This specificity makes this compound a valuable tool for studying the UNC119-cargo interaction and its role in cellular processes.
Cellular Effects
This compound has been shown to influence various cellular processes. It blocks the localization of Lck at the staphylococcal enterotoxin-induced Jurkat T-cell synapse at a concentration of 2 μM . Additionally, this compound prevents the activation of Src in MDA-MB-231 cells, reducing Src pY416 levels by 37% and 62% after 24 hours of incubation at concentrations of 78 nM and 625 nM, respectively . Importantly, this compound does not induce growth inhibition or apoptosis, even at concentrations as high as 10 μM for over 35 hours .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the myristoyl-binding pocket of UNC119A/B, thereby inhibiting the interaction between UNC119 and myristoylated Src N-terminal peptide . This inhibition disrupts the activation of Src kinase, which is essential for various cellular signaling pathways. Unlike classical kinase inhibitors, this compound does not directly target the enzymatic activity of Src but rather modulates its activation through a unique mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under desiccated conditions and can be stored at temperatures between 2-8°C . Over extended periods, this compound maintains its inhibitory effects on UNC119-cargo interactions without significant degradation . Long-term studies have shown that this compound can effectively prevent Src activation without inducing cytotoxicity or apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low concentrations, this compound effectively inhibits the interaction between UNC119 and myristoylated Src N-terminal peptide without causing adverse effects . At higher doses, there may be potential for off-target effects or toxicity, although specific data on toxic effects at high doses are limited .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with the UNC119 chaperone protein. This interaction is crucial for the proper functioning of Src kinase and other myristoylated proteins . By inhibiting this interaction, this compound can modulate metabolic flux and affect the levels of various metabolites involved in cellular signaling pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to the myristoyl-binding pocket of UNC119A/B . This targeted distribution ensures that this compound exerts its effects specifically on the intended cellular pathways .
Subcellular Localization
This compound is localized within specific subcellular compartments, primarily targeting the myristoyl-binding pocket of UNC119A/B . This localization is essential for its inhibitory action on the interaction between UNC119 and myristoylated Src N-terminal peptide. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Squarunkin A involucra múltiples pasos, comenzando con la preparación de la estructura central de ciclobuteno. El intermedio clave, 4-(3,4-dioxo-2-(2-(4-(3-(trifluorometil)fenil)piperazin-1-il)etilamino)ciclobut-1-enilamino)piperidina-1-carboxilato de etilo, se sintetiza a través de una serie de reacciones que incluyen la formación de enlaces amida, ciclización y modificaciones de grupos funcionales .
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, el compuesto generalmente se produce en laboratorios de investigación utilizando técnicas estándar de síntesis orgánica. El producto final a menudo se purifica utilizando métodos cromatográficos para lograr los altos niveles de pureza requeridos para las aplicaciones de investigación .
Análisis De Reacciones Químicas
Tipos de reacciones
Squarunkin A experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en this compound.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción generalmente involucran temperaturas controladas y solventes como dimetilsulfóxido (DMSO) o etanol .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden producir una variedad de análogos sustituidos .
Comparación Con Compuestos Similares
Compuestos similares
Dasatinib: Un inhibidor de la tirosina quinasa que se dirige a las quinasas Src y Bcr-Abl.
Bosutinib: Otro inhibidor dual de la quinasa que se dirige a las tirosina quinasas BCR-ABL y Src.
Tirbanibulin: Un inhibidor de Src que se dirige al sitio de sustrato peptídico de Src.
Unicidad de Squarunkin A
This compound es único en su inhibición selectiva de la interacción UNC119-carga, que es distinta de los inhibidores clásicos de la quinasa que se dirigen directamente a la actividad enzimática. Este mecanismo único permite la modulación específica de la actividad de la quinasa Src sin afectar otras vías relacionadas .
Propiedades
IUPAC Name |
ethyl 4-[[3,4-dioxo-2-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethylamino]cyclobuten-1-yl]amino]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32F3N5O4/c1-2-37-24(36)33-9-6-18(7-10-33)30-21-20(22(34)23(21)35)29-8-11-31-12-14-32(15-13-31)19-5-3-4-17(16-19)25(26,27)28/h3-5,16,18,29-30H,2,6-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKITWOVRRSBKFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC2=C(C(=O)C2=O)NCCN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32F3N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does squarunkin A interact with its target and what are the downstream effects?
A1: this compound selectively inhibits the interaction between UNC119A and its cargo proteins. [] This interaction is essential for the proper localization and function of N-myristoylated proteins, like Src family kinases. By disrupting this interaction, this compound prevents the binding of myristoylated proteins to UNC119A. [] This interference ultimately leads to a decrease in Src kinase activation. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


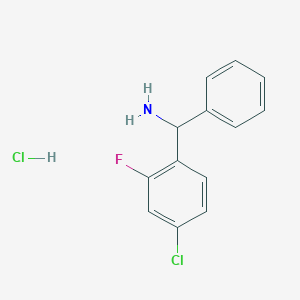
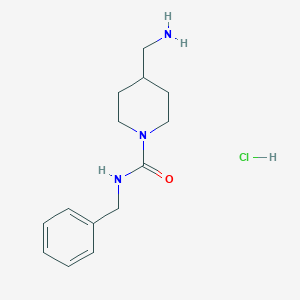


![2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate](/img/structure/B1486929.png)
